Sufentanil citrate is a potent synthetic opioid analgesic and a structural analog of fentanyl, primarily utilized for anesthesia and pain management in controlled clinical and research settings. As a highly selective μ-opioid receptor agonist, it is characterized by its rapid onset of action and high analgesic efficacy. The citrate salt form is the established standard for pharmaceutical use, selected to enhance aqueous solubility and the stability of injectable solutions, which are critical for reproducible dosing and formulation.
Direct substitution of Sufentanil citrate with its parent compound, fentanyl, or its own free base form is operationally invalid due to significant, quantifiable differences in physicochemical and pharmacological properties. The citrate salt provides markedly superior aqueous solubility compared to the free base, a non-negotiable requirement for preparing stable, high-concentration parenteral solutions. Furthermore, its distinct potency, lipophilicity, and pharmacokinetic profile relative to fentanyl mean that equimolar substitution would lead to unpredictable and potentially hazardous outcomes in both clinical and research applications, making each compound suitable for different protocols.
Sufentanil citrate demonstrates significantly higher aqueous solubility compared to its free base form, a critical attribute for formulation development. The citrate salt form is reported to have a water solubility of 46 mg/mL, enabling the preparation of stable, injectable solutions suitable for precise dosing. This contrasts sharply with the poor solubility of the free base at physiological pH.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 46 mg/mL |
| Comparator Or Baseline | Sufentanil (Free Base): 3.3 mg/L at pH 7.98 |
| Quantified Difference | >13,000-fold higher solubility than the free base near physiological pH |
| Conditions | Aqueous solution at room temperature; free base solubility measured at 35 °C. |
This solubility advantage is the primary reason for procuring the citrate salt, as it allows for the creation of stable, concentrated parenteral formulations essential for clinical and research use.
Sufentanil is consistently reported to be 5 to 10 times more potent than its parent compound, fentanyl. In a preclinical study using a rat tail withdrawal test, sufentanil was found to be approximately 16 times more potent than fentanyl. This higher potency allows for the administration of significantly smaller doses to achieve the same level of analgesia, a key consideration in protocol design and subject safety.
| Evidence Dimension | Analgesic Potency Ratio (Sufentanil:Fentanyl) |
| Target Compound Data | Potency ratio of ~5-10:1 over fentanyl in general reporting |
| Comparator Or Baseline | Fentanyl (Ratio of 1) |
| Quantified Difference | 500% to 1000% higher potency |
| Conditions | Various preclinical and clinical models of analgesia. |
Higher potency allows for lower effective doses and reduced administration volumes, which is critical for minimizing side effects and for use in sensitive models or pediatric applications.
In preclinical models, sufentanil exhibits a substantially wider therapeutic index (TI) compared to other opioids, indicating a greater margin of safety between effective and toxic doses. The TI of sufentanil was reported as 26,716, which is dramatically higher than that of fentanyl (277) and morphine (71). This suggests a lower relative risk of inducing respiratory depression at therapeutically effective concentrations.
| Evidence Dimension | Therapeutic Index (LD50/ED50) |
| Target Compound Data | 26,716 |
| Comparator Or Baseline | Fentanyl: 277; Morphine: 71 |
| Quantified Difference | ~96-fold greater therapeutic index than fentanyl |
| Conditions | Preclinical rat models. |
A significantly wider therapeutic index is a critical procurement factor for researchers prioritizing subject safety in preclinical models, as it reduces the risk of dose-limiting toxicity.
The stability of sufentanil citrate in aqueous solution is highly pH-dependent, a critical factor for preparing and storing research and clinical formulations. In one study, a solution buffered to pH 4.6 with citrate showed no loss of sufentanil after 48 hours, whereas significant absorption into PVC containers was observed at higher pH values. Specifically, at pH 6, an 80.6% loss was observed after 21 days at 32°C, compared to only a 5.1% loss at pH 4. The standard injectable formulation has a pH range of 3.5 to 6.0 to ensure stability.
| Evidence Dimension | Concentration Loss in PVC over 21 days |
| Target Compound Data | 5.1% loss at pH 4.0 |
| Comparator Or Baseline | 80.6% loss at pH 6.0 |
| Quantified Difference | Solutions at pH 4.0 are significantly more stable against absorption loss in PVC materials. |
| Conditions | 5 µg/mL sufentanil citrate solution in 0.9% NaCl stored in PVC reservoirs at 32°C. |
This evidence directly informs procurement for formulation labs, highlighting the need for the citrate salt and proper pH control to ensure concentration accuracy and reproducibility in stored solutions.
For in vivo research, particularly with smaller animal models, the high potency and significantly wider therapeutic index of sufentanil citrate compared to fentanyl allows for the administration of effective analgesic doses with a reduced risk of respiratory depression or other adverse events. This is essential for maintaining subject welfare and ensuring the integrity of experimental data.
The superior aqueous solubility of the citrate salt makes this form of sufentanil the mandatory choice for any application requiring the preparation of concentrated, sterile injectable solutions. This is directly applicable to pharmaceutical manufacturing, compounding pharmacies, and research labs developing novel drug delivery systems.
In large animal surgical models or other procedures requiring deep and stable anesthesia, sufentanil citrate's high potency and rapid onset provide precise control over the level of analgesia. Its ability to attenuate the sympathetic stress response at lower equivalent doses than fentanyl makes it a suitable choice for maintaining hemodynamic stability during complex procedures.
Acute Toxic